molecular formula C12H13F3N2O2 B1312770 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic Acid CAS No. 821768-09-6

1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic Acid

Cat. No.: B1312770
CAS No.: 821768-09-6
M. Wt: 274.24 g/mol
InChI Key: BGNKYDHEZJLXEU-UHFFFAOYSA-N
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Description

1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic Acid is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperidine ring with a carboxylic acid functional group

Preparation Methods

The synthesis of 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic Acid typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring with a trifluoromethyl group can be synthesized through various methods, such as the reaction of 3-(trifluoromethyl)benzaldehyde with ammonia and formaldehyde.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Coupling of Pyridine and Piperidine Rings: The pyridine and piperidine rings are coupled using suitable reagents and conditions, such as palladium-catalyzed cross-coupling reactions.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions or by using carboxylation reagents.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The trifluoromethyl group and other substituents on the pyridine ring can participate in substitution reactions, leading to the formation of new derivatives.

    Coupling Reactions: Palladium-catalyzed cross-coupling reactions are commonly used to form carbon-carbon bonds between the pyridine and piperidine rings.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and palladium catalysts.

Scientific Research Applications

1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic Acid has several scientific research applications:

    Pharmaceuticals: The compound is studied for its potential use in drug development, particularly as a building block for designing new therapeutic agents.

    Agrochemicals: It is used in the development of pesticides and herbicides due to its unique chemical properties.

    Material Science: The compound’s structural features make it a candidate for use in the synthesis of advanced materials with specific properties.

    Biological Research: It is used in studies involving enzyme inhibition and receptor binding, contributing to the understanding of biological pathways and mechanisms.

Comparison with Similar Compounds

1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic Acid can be compared with other similar compounds, such as:

    3-(trifluoromethyl)pyridine-2-carboxylic acid: This compound lacks the piperidine ring but shares the trifluoromethyl-pyridine core.

    4-(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzyl)piperidine-1-carboxylic acid: This compound has a similar piperidine-carboxylic acid structure but with different substituents on the pyridine ring.

    Trifluoromethyl-substituted pyridines: These compounds share the trifluoromethyl-pyridine core but differ in the position and nature of other substituents.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O2/c13-12(14,15)9-2-1-5-16-10(9)17-6-3-8(4-7-17)11(18)19/h1-2,5,8H,3-4,6-7H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGNKYDHEZJLXEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=C(C=CC=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80461352
Record name 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

821768-09-6
Record name 1-[3-(Trifluoromethyl)-2-pyridinyl]-4-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=821768-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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